
1,2,3-Trichlorobenzene
Overview
Description
1,2,3-Trichlorobenzene (1,2,3-TCB) is a chlorinated aromatic hydrocarbon with three chlorine atoms attached to adjacent carbon positions on a benzene ring (ortho and meta positions). It is one of three trichlorobenzene isomers, alongside 1,2,4-trichlorobenzene (1,2,4-TCB) and 1,3,5-trichlorobenzene (1,3,5-TCB) . Industrially, it has been used as a dye carrier, chemical intermediate (e.g., in herbicide production), degreasing agent, and transformer dielectric fluid . However, its production and applications are less widespread compared to 1,2,4-TCB, which dominates industrial use due to its lower melting point and broader solvent compatibility .
Environmental monitoring data indicate low concentrations of 1,2,3-TCB in industrial effluents (e.g., 0.01 µg/L in pulp and paper mill discharges), often below regulatory detection limits . Its occurrence in fish and environmental samples is documented but considered less prevalent than other chlorobenzenes .
Preparation Methods
Chlorination of Benzene: Direct Synthesis and Isomer Challenges
The chlorination of benzene remains a foundational method for producing chlorobenzenes, including 1,2,3-TCB. This process employs gaseous chlorine () in the presence of a Lewis acid catalyst, typically ferric chloride (), under moderate temperatures (40–60°C) and atmospheric pressure . The reaction proceeds via electrophilic substitution, where successive chlorine atoms replace hydrogen atoms on the benzene ring:
6\text{H}6 + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{C}6\text{H}5\text{Cl} \rightarrow \text{C}6\text{H}4\text{Cl}2 \rightarrow \text{C}6\text{H}3\text{Cl}3
Increasing the chlorine-to-benzene molar ratio to approximately 3:1 shifts the product distribution toward trichlorobenzenes . However, this method yields a mixture of isomers, with 1,2,4-TCB dominating (70–85%) and 1,2,3-TCB constituting a minor fraction (10–30%) . The isomer distribution arises from the steric and electronic effects guiding chlorine substitution, favoring the thermodynamically stable 1,2,4-isomer.
Industrial Refinement and Limitations
While scalable, this route requires costly separation techniques, such as fractional distillation or crystallization, to isolate 1,2,3-TCB. The compound’s higher melting point (53°C) compared to 1,2,4-TCB (17°C) enables selective crystallization at low temperatures . Nevertheless, the energy-intensive nature of isomer separation and the generation of mixed byproducts limit its economic viability for large-scale 1,2,3-TCB production .
Dehydrohalogenation of Hexachlorocyclohexane: High-Yield Isomer Production
A more targeted approach involves the dehydrohalogenation of 1,2,3,4,5,6-hexachlorocyclohexane (HCH), a byproduct of lindane pesticide manufacturing. Treating HCH with aqueous alkali (e.g., NaOH) or ammonia at elevated temperatures (90–250°C) eliminates three equivalents of hydrogen chloride (), yielding a trichlorobenzene mixture :
6\text{H}6\text{Cl}6 + 3\text{NaOH} \rightarrow \text{C}6\text{H}3\text{Cl}3 + 3\text{NaCl} + 3\text{H}_2\text{O}
This method achieves remarkable yields (80–99%), with the isomer distribution favoring 1,2,4-TCB (70–85%) and 1,2,3-TCB (13–30%) . The reaction mechanism proceeds through successive E2 eliminations, governed by the spatial arrangement of chlorine atoms in the HCH starting material.
Advantages Over Chlorination
-
Reduced Isomer Complexity : While still yielding a mixture, the dehydrohalogenation route produces a higher proportion of 1,2,3-TCB compared to direct chlorination .
-
Utilization of Waste Streams : HCH, a legacy pollutant from lindane production, is repurposed, aligning with circular economy principles .
Isomer Separation and Purification Techniques
Isolation of 1,2,3-TCB from isomer mixtures remains a critical challenge. Industrial practices employ a combination of fractional distillation and crystallization:
Fractional Distillation
Leveraging differences in boiling points:
-
1,2,3-TCB: 218°C
-
1,2,4-TCB: 213°C
-
1,3,5-TCB: 208°C
A high-efficiency distillation column separates the isomers, though the narrow boiling point range necessitates precise temperature control .
Low-Temperature Crystallization
Cooling the mixture to 0–10°C preferentially crystallizes 1,2,3-TCB, which is then filtered and washed . This method capitalizes on the compound’s higher melting point, achieving purities exceeding 95% .
Alternative Synthesis Routes and Emerging Methods
Sandmeyer Reaction on 3,5-Dichloroaniline
While primarily used for 1,3,5-TCB synthesis, the Sandmeyer reaction can be adapted for 1,2,3-TCB by diazotizing 2,6-dichloroaniline and treating it with copper(I) chloride () :
6\text{H}4\text{Cl}2\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{C}6\text{H}4\text{Cl}2\text{N}2^+ \xrightarrow{\text{CuCl}} \text{C}6\text{H}3\text{Cl}3
This route offers isomer specificity but is less economically favorable due to the high cost of aniline derivatives.
Catalytic Hydrodechlorination
Recent research explores hydrodechlorination of perchlorinated benzenes (e.g., pentachlorobenzene) using palladium catalysts. While promising for selective dechlorination, this method remains in experimental stages .
Industrial Production and Process Optimization
Large-scale 1,2,3-TCB production predominantly relies on HCH dehydrohalogenation, given its high yield and utilization of existing waste streams. Key optimization strategies include:
-
Catalyst Screening : Substituting traditional NaOH with alkaline earth hydroxides (e.g., ) reduces side reactions and improves isomer selectivity .
-
Continuous Reactor Systems : Tubular reactors with precise temperature gradients enhance reaction control, minimizing over-chlorination and byproduct formation .
Chemical Reactions Analysis
Isomerization Reactions
Industrial isomerization processes enhance yields of 1,2,3-TCB from 1,2,4-TCB-rich mixtures:
-
Catalytic Isomerization :
Acid-type mordenite or beta zeolite catalysts modified with rhenium (Re) or silver (Ag) promote isomerization in liquid-phase hydrogen. This method maintains catalyst activity by suppressing deactivation from dechlorination byproducts .
Thermochemical Reactions
1,2,3-TCB undergoes gas-phase deprotonation with enthalpy and Gibbs free energy changes quantified via mass spectrometry and computational methods:
Reaction | ΔₓH° (kJ/mol) | ΔₓG° (kJ/mol) | Method |
---|---|---|---|
C₆H₃Cl₃ → C₆H₂Cl₃⁻ + H⁺ | 1569 ± 8.8 | 1535 ± 8.4 | G+TS, IMRE |
This data indicates strong electron-withdrawing effects from chlorine substituents, stabilizing the deprotonated anion .
Oxidation and Combustion
1,2,3-TCB reacts with oxidizing agents, particularly under thermal stress:
-
Combustion Byproducts :
"May emit toxic hydrogen chloride (HCl) and phosgene (COCl₂) gases in fire" .
-
High-Temperature Decomposition :
At >1,066°C with excess air, combustion of chlorinated plastics generates 1,2,3-TCB among other chlorobenzenes .
Environmental Degradation
Scientific Research Applications
Chemical Synthesis
- Intermediate for Pesticides :
- Solvent in Chemical Processes :
- Dye Production :
Environmental Applications
- Remediation of Contaminated Sites :
- Advanced Oxidation Processes :
Toxicological Studies
-
Health Risk Assessments :
- Toxicological profiles indicate that exposure to TCB can lead to various health effects, including liver and thyroid toxicity. Studies have identified a no-observed-adverse-effect level (NOAEL) of 7.7 mg/kg-day based on subchronic toxicity studies in rats . Understanding these toxicological impacts is essential for regulatory assessments and ensuring safe handling practices.
- Environmental Persistence :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,3-Trichlorobenzene involves its interaction with biological systems. It can act as an inhibitory extracellular ligand-gated ion channel, affecting the function of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction can lead to various physiological effects, including neurotoxicity.
Comparison with Similar Compounds
Physical and Chemical Properties
The three trichlorobenzene isomers share the molecular formula C₆H₃Cl₃ (molecular weight: 181.45 g/mol) but differ in chlorine substitution patterns, leading to distinct physicochemical properties:
1,2,4-TCB’s liquid state at room temperature and higher water solubility make it more suitable as a solvent for oils, waxes, and resins compared to the solid isomers .
Environmental Behavior and Persistence
Toxicity and Health Effects
- Acute Toxicity: Limited data exist for 1,2,3-TCB, but read-across from 1,2,4-TCB suggests moderate toxicity (e.g., LD₅₀ in rats: 756 mg/kg for 1,2,4-TCB) .
- Genotoxicity: In vitro studies show 1,2,3-TCB induces chromosomal aberrations, similar to other isomers .
- PBT Assessment : 1,2,3-TCB meets PBT criteria (persistent, bioaccumulative, toxic) based on structural analogy to 1,2,4-TCB, though long-term ecotoxicity data are lacking .
Degradation Pathways
- Aerobic Biodegradation : 1,2,4-TCB is more readily degraded by bacteria expressing trichlorobenzene dioxygenases (e.g., Pseudomonas spp.), whereas 1,2,3-TCB degradation is slower and less studied .
- Reductive Dechlorination : Microbial consortia can reductively dechlorinate both 1,2,3-TCB and 1,2,4-TCB to dichlorobenzenes under sulfate-depleted conditions .
Chemical Reactivity
1,2,3-TCB undergoes nitration in HNO₃/H₂SO₄ systems to yield 4,6-dinitro-1,2,3-TCB with >90% efficiency, leveraging its symmetrical substitution pattern for regioselective reactions . In contrast, 1,2,4-TCB’s asymmetric structure leads to multiple nitration products, reducing process efficiency .
Biological Activity
1,2,3-Trichlorobenzene (1,2,3-TCB) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential toxicity and biological activity. This article explores the biological effects of 1,2,3-TCB, focusing on its toxicological profile, environmental impact, and implications for human health.
1,2,3-TCB is part of a larger group of trichlorobenzenes, which includes 1,2,4-trichlorobenzene and 1,3,5-trichlorobenzene. Its chemical structure contributes to its hydrophobic nature and potential for bioaccumulation in aquatic organisms. The bioaccumulation factor (BAF) for 1,2,3-TCB has been reported to be significant in various aquatic species, highlighting its persistence in the environment and potential for ecological harm .
Acute and Chronic Toxicity
The acute toxicity of 1,2,3-TCB is characterized by its ability to cause liver damage in laboratory animals. In studies involving rats exposed to high doses (≥300 mg/kg/day), liver necrosis was observed along with moderate histopathological changes . The no-observed-adverse-effect level (NOAEL) for chronic exposure has been determined to be approximately 7.7 mg/kg/day based on reductions in male reproductive parameters .
Genotoxicity
Research on the genotoxic effects of 1,2,3-TCB indicates that it does not induce reverse mutations in Salmonella typhimurium, suggesting a limited potential for genetic damage under certain conditions . However, the overall genotoxicity remains inadequately characterized due to a lack of extensive studies.
Case Study: Occupational Exposure
A report from Liverpool City Council highlighted concerns regarding a suspected cancer cluster among staff exposed to 1,2,3-TCB at a specific site. The findings indicated that while direct causation was difficult to establish due to confounding factors, the presence of 1,2,3-TCB raised concerns about long-term health effects in occupational settings .
Environmental Impact Studies
Field studies have demonstrated significant bioaccumulation of 1,2,3-TCB in aquatic organisms like mummichogs and blue crabs. The compound's persistence in water bodies raises concerns about its impact on food webs and aquatic health . Moreover, laboratory experiments have shown that microbial communities can dechlorinate trichlorobenzenes under anaerobic conditions, which may offer insights into bioremediation strategies .
Summary of Toxicological Effects
Bioaccumulation Factors in Aquatic Species
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing acute toxicity of 1,2,3-trichlorobenzene in aquatic organisms?
To evaluate acute toxicity, standardized tests such as the 96-hour LC50 assay for fish (e.g., Gambusia affinis) and the 48-hour EC50 immobilization test for Daphnia magna are widely used. For freshwater fish like fathead minnows (Pimephales promelas), flow-through systems with controlled evaporation are mandated to ensure accurate exposure concentrations . Reported values include:
- LC50 (fish) : 2.2 mg/L (96 h, Gambusia affinis)
- EC50 (Daphnia) : 1.45 mg/L (48 h, Daphnia magna) .
Methodological Note: Use measured concentrations and account for volatilization to avoid underestimating toxicity.
Q. How can researchers reliably detect and quantify this compound in environmental samples?
Gas chromatography (GC) with solvent desorption is validated for workplace air monitoring, achieving average recoveries of 92.4% for this compound. Detection limits are 0.81 μg/m³ (15 L sample volume) . For aqueous samples, solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity. Certified reference materials (e.g., deuterated analogs like this compound-d3) ensure calibration accuracy .
Q. What are the key physicochemical properties influencing this compound’s environmental mobility?
Critical parameters include:
- LogP : 3.8 (indicates moderate hydrophobicity)
- Water solubility : ~18 mg/L (experimental)
- Bioconcentration factor (BCF) : 710 in rainbow trout (Oncorhynchus mykiss) .
Methodological Note: Prioritize studies on soil adsorption coefficients (Koc) and Henry’s law constants to model transport in heterogeneous environments.
Advanced Research Questions
Q. How can conflicting data on this compound’s bioaccumulation potential be resolved?
Discrepancies in BCF values may arise from differences in test species, exposure duration, or metabolic rates. To address this:
- Conduct comparative studies using isotopically labeled this compound-d3 to track uptake and depuration kinetics .
- Use physiologically based pharmacokinetic (PBPK) models to extrapolate data across species .
Example: The BCF of 710 in rainbow trout should be validated in benthic organisms to assess sediment-driven bioaccumulation.
Q. What experimental designs are suitable for investigating the compound’s chronic toxicity and carcinogenic potential?
Current data gaps in chronic toxicity and carcinogenicity (IARC classifies it as non-carcinogenic ) necessitate:
- Long-term exposure assays : Use OECD Guideline 211 (Daphnia magna reproduction test) or 210 (fish early-life stage).
- Genotoxicity screening : Apply Ames test (with/without metabolic activation) and micronucleus assays to assess mutagenicity .
Note: Include positive controls (e.g., benzo[a]pyrene) and dose-response modeling to establish NOAEL/LOAEL.
Q. How can degradation pathways of this compound in soil be elucidated?
Advanced approaches include:
- Stable isotope probing (SIP) : Use ¹³C-labeled this compound to trace microbial mineralization in contaminated soils.
- Metabolite profiling : LC-HRMS to identify intermediates like chlorocatechols or mercapturic acids .
Challenge: Address the lack of data on soil mobility and persistence (Section 12.2, ).
Q. Data Gaps and Future Directions
- Ecological persistence : No data on half-life in soil/water (Section 12.2, ).
- Chronic exposure : Reproductive toxicity and endocrine disruption potential remain unstudied .
- Mixture toxicity : Investigate synergistic effects with co-occurring pollutants (e.g., PCBs or PAHs) using factorial experimental designs .
Properties
IUPAC Name |
1,2,3-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMFMZEBKVZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026193 | |
Record name | 1,2,3-Trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2728 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2728 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2728 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Platelets from alcohol, White crystals | |
CAS No. |
87-61-6, 51703-47-0, 12002-48-1 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-trichloro-, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051703470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | vic-Trichlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,3-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUR9777IK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.